molecular formula C31H29BrN4O6 B451783 N-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

N-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B451783
M. Wt: 633.5g/mol
InChI Key: ANWCJBLXEARRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution.

    Substitution: The methoxy and methyl groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could produce a variety of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological pathways.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide
  • 5-bromo-N-(3-pyridinyl)nicotinamide
  • N-(5-bromo-2-pyridinyl)-2-furamide

Uniqueness

What sets N-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE apart from these similar compounds is its combination of functional groups, which may confer unique chemical and biological properties. This uniqueness could make it particularly valuable in applications where specific interactions with biological targets or chemical reactivity are desired.

Properties

Molecular Formula

C31H29BrN4O6

Molecular Weight

633.5g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-[4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H29BrN4O6/c1-17-7-10-26(23(13-17)36(39)40)42-16-20-14-19(8-11-25(20)41-3)29-28(31(38)35-27-12-9-21(32)15-33-27)18(2)34-22-5-4-6-24(37)30(22)29/h7-15,29,34H,4-6,16H2,1-3H3,(H,33,35,38)

InChI Key

ANWCJBLXEARRES-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C3C4=C(CCCC4=O)NC(=C3C(=O)NC5=NC=C(C=C5)Br)C)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C3C4=C(CCCC4=O)NC(=C3C(=O)NC5=NC=C(C=C5)Br)C)OC)[N+](=O)[O-]

Origin of Product

United States

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